molecular formula C23H21N3O5S2 B2761156 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide CAS No. 865160-59-4

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide

Cat. No. B2761156
M. Wt: 483.56
InChI Key: UVRDDAWWPVFNFC-BZZOAKBMSA-N
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Description

The compound contains several functional groups including a methoxyethyl group, a sulfamoyl group, a benzothiazole group, and a phenoxybenzamide group. These groups could potentially contribute to the compound’s physical and chemical properties, as well as its reactivity .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized using various methods. For instance, benzothiazole derivatives have been synthesized by 1,3-dipolar cycloaddition of bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfamoyl group might undergo hydrolysis under acidic or basic conditions. The benzothiazole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability can be predicted based on the functional groups present in the molecule .

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. For instance, compounds containing sulfamoyl groups could potentially be toxic. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-30-14-13-26-20-12-11-19(33(24,28)29)15-21(20)32-23(26)25-22(27)16-7-9-18(10-8-16)31-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRDDAWWPVFNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide

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